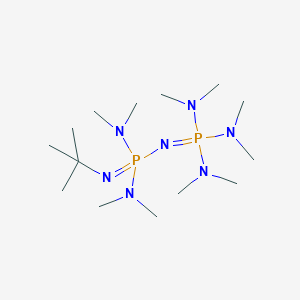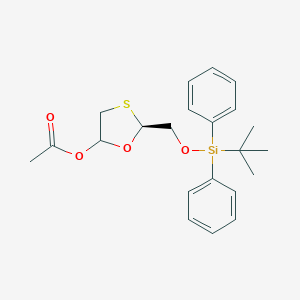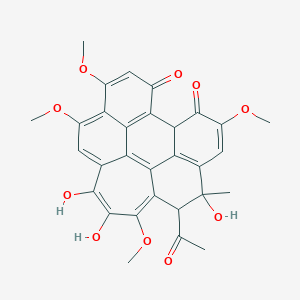
1-tert-ブチル-2,2,4,4,4-ペンタキス(ジメチルアミノ)-2λ5,4λ5-カテナジ(ホスファゼン)
概要
説明
Phosphazene base P2-t-Bu solution is a highly potent, non-nucleophilic base frequently used in organic synthesis. It is known for its exceptional basicity, being approximately 10^9 times more basic than 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . The compound is stable to hydrolysis and unaffected by alkylating agents, making it a highly selective base for various chemical reactions .
科学的研究の応用
強塩基
この化合物は、非常に強力で阻害された中性窒素塩基です . これは、一般的に使用される有機塩基であるDBU(1,8-ジアザビシクロ[5.4.0]ウンデク-7-エン)よりも約10^9倍塩基性が高いです . これにより、強塩基が必要な反応で有用になります。
加水分解に対する安定性
この化合物は加水分解に対して安定です . つまり、分解することなく水や湿気を含む反応に使用できることを意味し、これは多くの化学プロセスにとって貴重な特性です。
アルキル化剤に対する耐性
それはアルキル化剤の影響を受けません . アルキル化剤は、有機合成において分子にアルキル基を導入するために頻繁に使用されます。この化合物のこれらの試薬に対する耐性は、特定の合成経路で有利になる可能性があります。
選択的塩基
これは非常に選択的な塩基です . つまり、他の官能基の存在下で特定の官能基を選択的に脱プロトン化できることを意味し、これは複雑な有機合成で望ましい特性です。
ホスフィン脱プロトン化
この化合物はホスフィンの脱プロトン化に使用できます . ホスフィンは、有機金属化学で一般的に使用される配位子であり、その脱プロトン化は新しい反応性につながる可能性があります。
オキサ-マイケル反応における触媒
それはオキサ-マイケル反応の触媒として使用されてきました . これらの反応は、α、β-不飽和カルボニル化合物へのアルコールの付加を伴い、有機合成における炭素-酸素結合の形成のための重要な方法です .
開環重合
この化合物は、δ-バレロラクトンの開環重合(ROP)の触媒として使用されてきました . ROPは、ポリマーを合成するための一般的な方法であり、この化合物を触媒として使用することで、反応効率とポリマー構造の制御に関して利点が見られる可能性があります
作用機序
Target of Action
It’s known that this compound is a highly selective base , suggesting that it may interact with acidic protons in various chemical reactions.
Mode of Action
Phosphazene base P2-t-Bu is an extremely strong and hindered neutral nitrogen base . It is about 10^9 times more basic than DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), a commonly used organic base . This suggests that the compound can deprotonate a wide range of substrates, even those with relatively acidic protons. It is stable to hydrolysis and unaffected by alkylating agents .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: Phosphazene base P2-t-Bu solution is typically synthesized by reacting tert-butylamine with phosphorus trichloride, followed by the addition of dimethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen
特性
IUPAC Name |
N-[tert-butylimino-(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H39N7P2/c1-14(2,3)15-22(17(4)5,18(6)7)16-23(19(8)9,20(10)11)21(12)13/h1-13H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTQESMNKMUZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H39N7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401465 | |
| Record name | Phosphazene base P2-t-Bu solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111324-03-9 | |
| Record name | Phosphazene base P2-t-Bu solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111324-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(4-([2-(Dimethylamino)ethyl]amino)phenyl)methanamine](/img/structure/B50355.png)

